molecular formula C30H31N3O3 B11336619 4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B11336619
M. Wt: 481.6 g/mol
InChI Key: KLWGMMJJUGZAGR-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzodiazole core through cyclization reactions.
  • Introduction of the pyrrolidinone ring via amide bond formation.
  • Functionalization of the phenoxy and methoxy groups through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for catalyst selection, solvent optimization, and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenoxy groups.

    Reduction: Reduction reactions could target the benzodiazole ring or the pyrrolidinone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential incorporation into drug formulations.

Mechanism of Action

The mechanism of action for 4-[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores.

    Pyrrolidinone Derivatives: Molecules featuring the pyrrolidinone ring.

    Phenoxy Compounds: Structures containing phenoxy groups.

Uniqueness

The uniqueness of 4-[1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE lies in its combination of functional groups and rings, which may confer distinct chemical reactivity and biological activity compared to other compounds.

Properties

Molecular Formula

C30H31N3O3

Molecular Weight

481.6 g/mol

IUPAC Name

4-[1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C30H31N3O3/c1-4-9-22-14-15-27(28(18-22)35-3)36-17-16-32-26-13-8-6-11-24(26)31-30(32)23-19-29(34)33(20-23)25-12-7-5-10-21(25)2/h4-15,18,23H,16-17,19-20H2,1-3H3/b9-4+

InChI Key

KLWGMMJJUGZAGR-RUDMXATFSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.